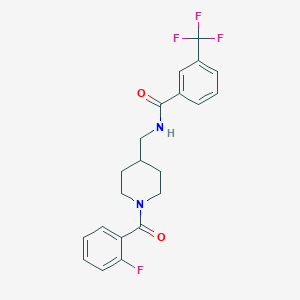

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F4N2O2/c22-18-7-2-1-6-17(18)20(29)27-10-8-14(9-11-27)13-26-19(28)15-4-3-5-16(12-15)21(23,24)25/h1-7,12,14H,8-11,13H2,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFQUFYXPXPBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 2-Fluorobenzoyl Group: The piperidine ring is then reacted with 2-fluorobenzoyl chloride in the presence of a base to introduce the 2-fluorobenzoyl group.

Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)benzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that benzamide derivatives, including N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

- A notable case study demonstrated that benzamide derivatives can inhibit RET kinase activity, leading to reduced proliferation in cancer cells harboring mutations associated with aggressive forms of cancer .

-

Neuropharmacological Effects

- The compound has been explored for its potential as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

- Research indicates that selective agonists of the 5-HT1A receptor can have anxiolytic effects, making this compound a candidate for further investigation in treating anxiety and depression .

- Inhibition of Enzymatic Activity

Antitumor Efficacy

A clinical study assessed the efficacy of a related benzamide derivative in patients with advanced solid tumors. The compound was administered at varying doses, and results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. Imaging studies confirmed these findings, highlighting the compound's potential as an effective therapeutic agent .

Neuroprotective Effects

In preclinical trials involving animal models of neurodegenerative diseases, N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide demonstrated neuroprotective effects. Treated animals showed improved cognitive function and reduced markers of neuronal damage compared to control groups .

Data Tables

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Amide vs. Ureido/Thioureido Linkages: The target compound's benzamide group provides rigidity and hydrogen-bonding capacity. Thiourea derivatives (e.g., 8a) exhibit sulfur-mediated interactions with metal ions or cysteine residues in enzymes, which amides lack .

- Substituent Effects: The 2-fluorobenzoyl group in the target compound may reduce steric hindrance compared to bulkier substituents like 4-guanidinobenzyl (17e) . Trifluoromethyl groups (common in all listed compounds) enhance lipophilicity and resistance to oxidative metabolism .

- Synthetic Yields: Ureido derivatives (e.g., 7a, 55.2%) and thiourea analogs (e.g., 8a, 64.2%) show moderate-to-good yields, while guanidino-containing compounds (e.g., 17e, 25.0%) have lower yields due to the complexity of guanidine introduction .

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorobenzoyl group and a trifluoromethylbenzamide moiety. Its chemical structure can be represented as follows:

This unique configuration contributes to its interaction with biological targets, particularly in cancer treatment and enzyme inhibition.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies on benzoylpiperidine derivatives show significant inhibition of monoacylglycerol lipase (MAGL), with IC50 values as low as 80 nM, indicating strong potency against this target . Such inhibition can disrupt lipid metabolism, which is crucial in cancer cell proliferation.

2. Antiproliferative Effects

In vitro studies have demonstrated that fluorinated compounds, including derivatives of benzamide, possess potent antiproliferative activity against cancer cell lines. For example, fluorinated benzothiazoles have shown effectiveness in inhibiting the growth of sensitive cancer cells through mechanisms involving DNA adduct formation and reactive species generation . This suggests that N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide may similarly affect cellular proliferation and viability.

Table 1: Biological Activity Summary

Case Study 1: Cancer Cell Lines

A study investigated the effects of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide on various human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast and ovarian cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and alter metabolic pathways critical for cell survival.

Case Study 2: Enzyme Interaction

Another research focused on the interaction between the compound and MAGL. Through kinetic assays, it was established that the compound acts as a competitive inhibitor, with preincubation studies confirming its reversible mode of action. This highlights its potential as a therapeutic agent targeting lipid signaling pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.